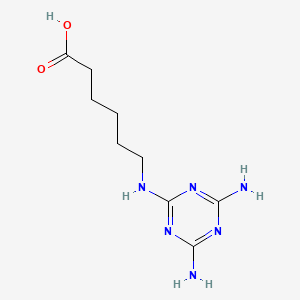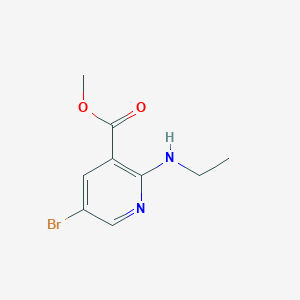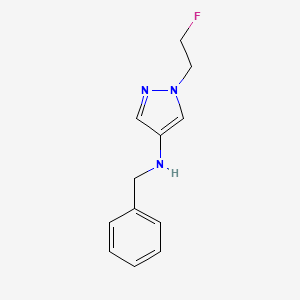![molecular formula C11H16FN5 B11728275 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position and a fluoroethyl group at the 4-position of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones or β-ketoesters.
Introduction of the Ethyl Group: The ethyl group is introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides under basic conditions.
Fluoroethylation: The fluoroethyl group is introduced at the 4-position of the pyrazole ring using fluoroethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups replacing the fluoroethyl group.
科学研究应用
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: A similar compound with an ethyl group at the 1-position but lacking the fluoroethyl group.
1-(2-Fluoroethyl)-1H-pyrazol-4-amine: A compound with a fluoroethyl group at the 4-position but lacking the ethyl group at the 1-position.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and fluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile scaffold in medicinal chemistry and organic synthesis.
属性
分子式 |
C11H16FN5 |
|---|---|
分子量 |
237.28 g/mol |
IUPAC 名称 |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-2-17-11(3-5-14-17)8-13-10-7-15-16(9-10)6-4-12/h3,5,7,9,13H,2,4,6,8H2,1H3 |
InChI 键 |
PEMDEGLPPDCZBZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B11728200.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728217.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728220.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)


![N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B11728268.png)
![1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol](/img/structure/B11728274.png)
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
